Octadecyl methacrylate

概述

描述

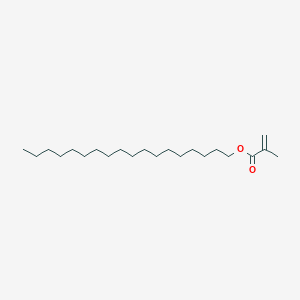

Octadecyl methacrylate, also known as stearyl methacrylate, is an organic compound with the chemical formula C22H42O2. It is a long-chain alkyl ester of methacrylic acid and is commonly used in the production of polymers and copolymers. This compound is characterized by its hydrophobic properties, making it useful in various industrial applications, including coatings, adhesives, and lubricants .

准备方法

Synthetic Routes and Reaction Conditions: Octadecyl methacrylate is typically synthesized through the esterification of methacrylic acid with octadecanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation to obtain the desired product .

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and advanced purification techniques, such as fractional distillation, ensures the efficient production of high-quality this compound .

化学反应分析

Homopolymerization

ODMA undergoes free-radical homopolymerization to form poly(octadecyl methacrylate) (PODMA), a hydrophobic polymer used in lubricants and coatings.

Reaction Conditions

Polymer Properties

| Property | Value | Source |

|---|---|---|

| Tg (DSC) | Not observed (amorphous) | |

| Thermal Stability | Degrades above 300°C (TGA) | |

| Molecular Weight | (GPC) |

Copolymerization with Methyl Methacrylate (MMA)

ODMA is copolymerized with MMA to tailor hydrophobicity and mechanical properties.

Reaction Conditions

Copolymer Performance

| ODMA:MMA Ratio | Viscosity Index Improvement | Pour Point Depression (°C) |

|---|---|---|

| 7:3 | 28% | 15 |

| 5:5 | 22% | 10 |

| 3:7 | 18% | 7 |

| Data sourced from lubricant additive studies . |

Copolymerization with Acrylic Acid (AA)

Amphiphilic copolymers of ODMA and AA form aggregated structures in solution, useful in emulsifiers and ionomers .

Reaction Conditions

Solution Behavior

-

Aggregation Threshold: 0.002 g/mL in THF (pyrene fluorescence assay) .

-

Ionomer Characteristics: Clustered ionic domains at 17 mol% AA content .

Thermal Degradation

ODMA-based polymers exhibit high thermal stability, critical for high-temperature applications.

Thermogravimetric Analysis (TGA)

| Polymer | Maximum Degradation Temp (°C) |

|---|---|

| PODMA | 314 |

| PODMA-BSA Composite | 308 |

| BSA = Bovine serum albumin; data from . |

Differential Scanning Calorimetry (DSC)

科学研究应用

Chromatography Applications

Reversed-Phase Liquid Chromatography (RPLC)

Octadecyl methacrylate is extensively utilized in the production of stationary phases for reversed-phase liquid chromatography. Its hydrophobic nature allows for effective separation of non-polar compounds.

- Monolithic Columns : Research has demonstrated the effectiveness of poly(this compound) (POMA) in monolithic silica capillary columns, enhancing selectivity and efficiency in chromatographic separations .

Case Study: Capillary Electrochromatography

A study by Aguiar and Bottoli focused on the physical and electrophoretic characterization of this compound-based monolithic columns, highlighting their potential in capillary electrochromatography for efficient separation processes .

Polymer Science

Synthesis of Polymeric Materials

This compound is a key component in synthesizing various polymeric materials, including copolymers that exhibit specific thermal and mechanical properties.

- Molecular Brushes : Research has shown that densely grafted molecular brushes with crystallizable poly(this compound) segments can be synthesized, offering potential applications in nanotechnology and materials science .

| Study | Polymer Type | Applications |

|---|---|---|

| Qin et al. (2003) | Molecular Brushes | Visualization and structural analysis . |

| Gaspar et al. (2001) | Comb-like Polymers | Solution structure analysis . |

Case Study: Polymeric Stabilizers

Huda et al. synthesized a copolymer of n-octadecyl methacrylate and 2-hydroxyethyl methacrylate, which served as a polymeric stabilizer in the preparation of polycaprolactone microspheres, demonstrating its utility in drug delivery systems .

Oil Additives

Rheological Properties in Crude Oil

POMA has been investigated as a polymer additive to enhance the rheological properties of waxy crude oil. This application is crucial for improving flow characteristics and reducing viscosity, facilitating easier transportation.

作用机制

The primary mechanism of action for octadecyl methacrylate involves its polymerization to form long-chain polymers. The methacrylate group undergoes radical polymerization, leading to the formation of a polymer backbone with octadecyl side chains. These side chains impart hydrophobicity and flexibility to the resulting polymer .

相似化合物的比较

Dodecyl methacrylate: Similar in structure but with a shorter alkyl chain.

Hexadecyl methacrylate: Another long-chain methacrylate with slightly different properties.

Uniqueness: Octadecyl methacrylate is unique due to its long alkyl chain, which provides superior hydrophobicity and flexibility compared to shorter-chain methacrylates. This makes it particularly valuable in applications requiring water resistance and durability .

生物活性

Octadecyl methacrylate (ODMA) is a long-chain methacrylate monomer that has garnered attention for its unique properties and applications in various fields, including biochemistry, materials science, and pharmaceuticals. This compound is primarily noted for its hydrophobic characteristics and ability to form polymers that exhibit significant biological activity. This article explores the biological activity of ODMA, focusing on its interactions with biological systems, potential applications in drug delivery, enzyme immobilization, and biocompatibility.

ODMA is characterized by its long hydrophobic alkyl chain, which influences its solubility and interaction with biological macromolecules. The polymerization of ODMA leads to the formation of amphiphilic copolymers that can interact with proteins and other biomolecules.

| Property | Value |

|---|---|

| Molecular Weight | Varies with polymerization |

| Solubility | Low in water; soluble in organic solvents |

| Hydrophobicity | High |

1. Enzyme Immobilization

One notable application of ODMA is in the immobilization of enzymes. Research indicates that ODMA-based supports can enhance the stability and activity of biocatalysts. For instance, a study demonstrated that lipase immobilized on heterofunctional methacrylate beads containing ODMA exhibited significantly improved stability compared to traditional supports. The covalent attachment of enzymes to these beads allowed for better retention of enzymatic activity under various conditions, highlighting the potential for ODMA in biocatalysis applications .

2. Polymer Interactions with Proteins

ODMA copolymers have been shown to interact favorably with proteins through hydrophobic interactions and hydrogen bonding. A study investigating poly(acrylic acid-co-octadecyl methacrylate) (P(AA-co-OMA)) found that the aggregation behavior of this polymer with bovine serum albumin (BSA) was influenced by the hydrophobic segments of ODMA. The results indicated that the polymer could effectively stabilize protein structures, suggesting potential applications in drug formulation and delivery systems .

3. Biocompatibility Studies

The biocompatibility of ODMA-based materials has been assessed in various studies, indicating their suitability for biomedical applications. For example, copolymers containing ODMA were evaluated for their cytotoxicity and hemocompatibility, showing promising results that support their use in drug delivery systems . The amphiphilic nature of these polymers allows them to encapsulate hydrophobic drugs effectively while maintaining compatibility with biological tissues.

Case Study 1: Enzyme Stability Enhancement

A study focused on the immobilization of Thermomyces lanuginosus lipase on Purolite C18 beads modified with ODMA. The research highlighted a three-fold increase in enzyme activity when compared to traditional supports, demonstrating the effectiveness of ODMA in enhancing enzyme stability and performance .

Case Study 2: Drug Delivery Systems

In a comprehensive evaluation of P(AA-co-OMA), researchers found that these polymers could improve the solubility and bioavailability of poorly soluble drugs. The study concluded that the hydrophobic properties of ODMA facilitate better drug encapsulation and release profiles, making it a valuable component in pharmaceutical formulations .

常见问题

Basic Research Questions

Q. What are the standard synthetic methodologies for poly(octadecyl methacrylate), and how can molecular weight control be achieved?

Poly(this compound) is typically synthesized via surface-initiated atom transfer radical polymerization (ATRP) , which enables precise control over molecular weight and polydispersity. Key parameters include:

- Initiator selection : Halogen-based initiators (e.g., ethyl α-bromoisobutyrate) are commonly used.

- Monomer-to-initiator ratio : Adjusting this ratio controls the degree of polymerization.

- Temperature : Reactions are often conducted at 60–90°C to balance reactivity and stability.

For conventional radical polymerization, thermal initiators like azobisisobutyronitrile (AIBN) are employed, but with less precise molecular weight control .

Q. How can researchers characterize the purity and structural integrity of this compound monomers?

- Nuclear Magnetic Resonance (NMR) : NMR confirms the presence of characteristic peaks (e.g., vinyl protons at δ 5.5–6.1 ppm and methyl groups at δ 1.9 ppm).

- Fourier Transform Infrared Spectroscopy (FTIR) : Peaks at 1720 cm (C=O stretch) and 1630 cm (C=C stretch) validate the methacrylate group.

- Gas Chromatography (GC) : Quantifies monomer purity (>95% as per industrial standards) .

Advanced Research Questions

Q. How do reactivity ratios in copolymerization systems involving this compound influence material properties?

In terpolymerization with methyl methacrylate (MMA) and dodecyl methacrylate (DMA) , reactivity ratios () determine monomer incorporation rates. For example:

- This compound (OMA) exhibits lower reactivity () compared to MMA (), leading to gradient copolymer structures.

- This affects thermal stability (higher with MMA-rich segments) and mechanical flexibility (enhanced by DMA/OMA blocks) .

Q. What factors govern the thermal and mechanical performance of this compound-based nanocomposites?

Key factors include:

- Nanofiller interaction : Polystearyl methacrylate (PSMA) modified with octadecyl quaternary ammonium salts (OMMT1) improves dispersion in polymer matrices.

- Crosslinking density : Higher crosslinking via dicumyl peroxide (DCP) enhances thermal stability (melting temperature up to 120°C).

- Copolymer composition : Blends with cinnamoyloxy ethyl methacrylate (CEMA) introduce UV-responsive behavior .

Q. How can researchers resolve contradictions in reported viscosity-modification efficiencies of poly(this compound) additives?

Discrepancies arise from:

- Polymer architecture : Branched vs. linear structures (e.g., ATRP vs. conventional polymerization) impact shear-thinning behavior.

- Test conditions : ASTM D445 standards require temperature control (±0.1°C), as viscosity index (VI) varies nonlinearly with temperature.

- Additive concentration : Optimal performance is often observed at 1–2 wt%, beyond which aggregation occurs .

Q. Methodological Recommendations

- Experimental design : Use a Taguchi orthogonal array to optimize reaction conditions (e.g., temperature, initiator ratio) while minimizing trial numbers .

- Data validation : Cross-reference DSC and XRD results to confirm crystallinity changes in nanocomposites .

- Ethical compliance : Adhere to open-data practices by depositing raw datasets in repositories like Zenodo .

属性

IUPAC Name |

octadecyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3/h2,4-20H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMZGPNHSPWNGEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25639-21-8 | |

| Record name | Poly(octadecyl methacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25639-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6027975 | |

| Record name | Stearyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid, Clear colorless to very pale yellow liquid; mp = 20 deg C; [TCI America MSDS] | |

| Record name | 2-Propenoic acid, 2-methyl-, octadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stearyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21746 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

32360-05-7 | |

| Record name | Stearyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32360-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stearyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032360057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, octadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stearyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43A41KA91Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。